1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
Description
Significance of Cyclopropanol (B106826) Motifs in Synthetic Chemistry
Cyclopropanol motifs are highly valued in synthetic chemistry due to their unique combination of stability and reactivity. acs.orgnih.gov Their utility stems from the significant ring strain inherent in the three-membered ring, which can be selectively released in a variety of chemical transformations. researchgate.netbloomtechz.com
The parent compound, cyclopropanol, was first synthesized in 1942. researchgate.net Initially, the chemistry of cyclopropanols was primarily of academic interest, focusing on the properties of the strained ring. However, over the past few decades, the development of new synthetic methods has transformed cyclopropanols into mainstream synthetic intermediates. uni.lu The evolution of their use has been marked by the discovery of a wide range of reactions that proceed with high regio- and stereoselectivity, making them powerful tools for the construction of complex molecular frameworks. acs.org
The cyclopropyl (B3062369) group possesses a unique set of structural and electronic properties. The carbon-carbon bonds in the ring are bent, resulting in bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. bloomtechz.com This angle strain, along with torsional strain, contributes to a high ring strain energy of about 28 kcal/mol. acs.org The bonding in cyclopropane (B1198618) has been described as having partial double-bond character, which influences its reactivity. researchgate.net This "unsaturated" character allows the cyclopropyl group to engage in reactions more typical of alkenes, such as undergoing ring-opening reactions. researchgate.netbloomtechz.com
One of the most powerful applications of cyclopropanols in organic synthesis is their use as versatile three-carbon (C3) synthons. acs.orgacs.org The presence of the hydroxyl group facilitates a variety of ring-opening reactions under mild conditions. acs.org Depending on the reagents and reaction conditions, cyclopropanols can act as synthetic equivalents of homoenolates (through cleavage of the C1-C2 bond) or other reactive intermediates. researchgate.netacs.org This reactivity allows for the formation of a diverse array of products, including ketones, esters, and more complex carbocyclic and heterocyclic systems. acs.org
The Role of Dimethoxyphenyl Groups in Organic Synthesis and Reactivity
The presence of the two methoxy (B1213986) groups at the ortho and para positions relative to the cyclopropanol attachment point in 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol can be expected to influence the stability of reactive intermediates. For instance, any reaction that generates a positive charge on the carbon atom attached to the aromatic ring would be stabilized by the electron-donating methoxy groups. pharmacy180.com This electronic influence can be harnessed to control the regioselectivity of ring-opening reactions of the cyclopropanol.
Overview of Research Trajectories for Novel Cyclopropanol Derivatives
Current research in the field of cyclopropanol chemistry is focused on expanding the synthetic utility of these versatile building blocks. Key research trajectories include the development of novel catalytic methods for the asymmetric synthesis of chiral cyclopropanols, the discovery of new ring-opening and ring-expansion reactions, and the application of these methods to the total synthesis of natural products and other biologically active molecules. acs.orgacs.orgnih.govchemrxiv.org The synthesis of cyclopropanol derivatives with diverse substitution patterns is crucial for exploring new chemical space and creating molecules with novel properties.
The specific investigation of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol is driven by several key scientific rationales. Firstly, the electron-rich 2,5-dimethoxyphenyl substituent is expected to significantly modulate the reactivity of the cyclopropanol ring. Studying this compound would provide valuable insights into the electronic effects on the stability and reaction pathways of 1-arylcyclopropanols. Secondly, this compound serves as a versatile synthetic intermediate. The cyclopropanol moiety can undergo a variety of ring-opening reactions, while the dimethoxyphenyl group offers sites for further functionalization or can participate in cyclization reactions. acs.org This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures. Finally, both the cyclopropane motif and the dimethoxyphenyl scaffold are present in numerous biologically active compounds and pharmaceuticals. tandfonline.comresearchgate.netsemanticscholar.org Therefore, the synthesis and derivatization of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol could lead to the discovery of novel compounds with potential therapeutic applications.
Below is a table of physicochemical properties for 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Topological Polar Surface Area (TPSA) | 38.69 Ų |
| LogP | 1.6852 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| CAS Number | 1250560-65-6 |
Data sourced from chemical supplier databases. chemscene.com
Scope and Objectives of Academic Research on this Specific Compound
While specific, in-depth academic studies focusing solely on 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol are not extensively detailed in publicly accessible literature, the research objectives for this compound can be inferred from its structural class. The primary academic interest in molecules of this type typically revolves around their utility as synthetic building blocks.
Key Research Objectives Include:
Exploration of Synthetic Methodologies: A major focus of research on substituted cyclopropanols is the development and optimization of their synthesis. The Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, stands out as a principal method for preparing 1-substituted cyclopropanols. Research in this area aims to broaden the scope of applicable substrates, improve reaction yields and diastereoselectivity, and develop more environmentally benign catalytic systems. For 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, a likely synthetic precursor would be an ester of 2,5-dimethoxybenzoic acid.
Investigation of Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes these compounds susceptible to cleavage under various conditions (acidic, basic, or metal-catalyzed). Academic research actively explores these ring-opening pathways to generate complex linear or alternative cyclic structures. The specific substitution pattern on the aromatic ring can influence the regioselectivity and stereoselectivity of these transformations.
Application in Total Synthesis: Substituted cyclopropanols serve as versatile intermediates in the total synthesis of complex natural products and other target molecules. Their ability to act as masked ketones or as precursors to homoenolates makes them powerful tools for constructing intricate carbon skeletons.
Medicinal Chemistry Precursors: Given that the 2,5-dimethoxyphenyl motif is present in numerous psychoactive compounds and other pharmacologically active agents, research may be directed towards using 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol as a starting material for novel analogues of existing drugs. The cyclopropane ring introduces conformational rigidity, which can be a valuable strategy in drug design to improve binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-8-3-4-10(14-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
HIWCFLYNSQLXRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(CC2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2,5 Dimethoxyphenyl Cyclopropan 1 Ol
Retrosynthetic Analysis of the 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgnih.gov For 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, the analysis begins by identifying the key structural feature: the 1-arylcyclopropanol motif.
The most logical disconnections for this target molecule involve breaking the bonds of the cyclopropane (B1198618) ring. A powerful strategy for synthesizing cyclopropanols is the addition of a 1,2-dicarbanion equivalent to a carbonyl group. organic-chemistry.org This leads to a primary retrosynthetic disconnection that breaks two carbon-carbon bonds of the cyclopropyl (B3062369) ring, tracing the structure back to a readily available ester and a simple Grignard reagent. This approach points directly towards the Kulinkovich reaction.
Alternatively, the cyclopropane ring can be formed from an alkene precursor. Disconnecting one C-C bond of the ring suggests a cyclopropanation reaction. This pathway identifies a silyl (B83357) enol ether as a key intermediate, which can be derived from the corresponding acetophenone. This route highlights the Simmons-Smith reaction as a potential synthetic tool.
These two primary retrosynthetic pathways are outlined below:
Pathway A (Kulinkovich Approach): This pathway disconnects the cyclopropane ring by removing the two methylene (B1212753) carbons, which are conceptually added as a C2-dianion equivalent. The synthetic precursor is identified as an ester of 2,5-dimethoxybenzoic acid.
Pathway B (Simmons-Smith Approach): This pathway involves a one-bond disconnection of the cyclopropane ring, envisioning its formation from an alkene equivalent. The key precursor is the silyl enol ether of 2',5'-dimethoxyacetophenone.
Direct Cyclopropanation Approaches
Building on the retrosynthetic analysis, several direct methods can be employed to construct the 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol structure. The Kulinkovich and Simmons-Smith reactions are prominent among these strategies. researchgate.netorganic-chemistry.org
Kulinkovich Reaction and its Variants for Cyclopropanol (B106826) Synthesis
The Kulinkovich reaction provides a direct and efficient method for synthesizing 1-substituted cyclopropanols from carboxylic esters. organic-chemistry.org The reaction utilizes a Grignard reagent in the presence of a catalytic or stoichiometric amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org For the synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, the starting material would be a methyl or ethyl ester of 2,5-dimethoxybenzoic acid, which reacts with a Grignard reagent like ethylmagnesium bromide.
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Methyl 2,5-dimethoxybenzoate | Ethylmagnesium Bromide (EtMgBr) | Titanium(IV) isopropoxide (Ti(O-iPr)₄) | 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol |
The Kulinkovich reaction is known to tolerate a variety of functional groups. Ethers, such as the two methoxy (B1213986) groups present on the phenyl ring of the target molecule, are generally compatible with the reaction conditions. wikipedia.org The electron-donating nature of the methoxy groups at the ortho and para positions increases the electron density of the aromatic ring. This electronic effect can influence the reactivity of the ester's carbonyl group. However, the reaction is typically robust enough to proceed effectively despite such electronic variations on the aryl substrate.
Limitations of the reaction can arise from sterically demanding substrates or the presence of functional groups that react with Grignard reagents, such as unprotected acids, alcohols, or primary and secondary amines. In the context of the target molecule, the dimethoxyphenyl group does not present significant steric hindrance or incompatible functionalities, making the Kulinkovich reaction a highly viable synthetic route.
The generally accepted mechanism of the Kulinkovich reaction is initiated by the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent (e.g., EtMgBr). organic-chemistry.org This forms a transient dialkyltitanium species that undergoes rapid β-hydride elimination to produce a titanacyclopropane intermediate and an alkane (ethane). organic-chemistry.orgwikipedia.org
This titanacyclopropane acts as a 1,2-dicarbanion synthon. organic-chemistry.org It then coordinates to the carbonyl oxygen of the ester substrate. The subsequent steps involve the insertion of the carbonyl group into one of the titanium-carbon bonds, leading to an oxatitanacyclopentane intermediate. This intermediate rearranges, and a second intramolecular insertion into the remaining titanium-carbon bond forms the cyclopropane ring, ultimately yielding the magnesium salt of the cyclopropanol product after closing the catalytic cycle. wikipedia.org
Simmons–Smith Reaction and Modified Protocols for Cyclopropane Formation
The Simmons–Smith reaction is a classic method for cyclopropane synthesis, typically involving the reaction of an alkene with a carbenoid, usually diiodomethane (B129776) and a zinc-copper couple. researchgate.net To synthesize a cyclopropanol like the target molecule, a modified protocol starting from a silyl enol ether is employed. nih.govacs.org The precursor, the silyl enol ether of 2',5'-dimethoxyacetophenone, can be readily prepared from the parent ketone. The cyclopropanation of this silyl enol ether, followed by the hydrolysis of the resulting silyl ether, yields 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol.
| Starting Material | Key Intermediate | Reaction | Product |
|---|---|---|---|
| 2',5'-Dimethoxyacetophenone | 1-(2,5-Dimethoxyphenyl)-1-(trimethylsilyloxy)ethene | 1. Simmons-Smith (CH₂I₂/Zn-Cu) 2. Hydrolysis (e.g., H₃O⁺) | 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol |
While not directly applicable to the most straightforward synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol from an enol ether, the diastereoselective cyclopropanation of allylic alcohols is a cornerstone of the Simmons-Smith reaction's utility and deserves mention. acs.org When the Simmons-Smith reaction is performed on an allylic alcohol, the hydroxyl group acts as a directing group. It coordinates to the zinc carbenoid, delivering the methylene group to the double bond from the same face (syn-delivery). This substrate-controlled diastereoselectivity is a powerful tool for establishing stereocenters on the newly formed cyclopropane ring relative to the existing stereocenter of the alcohol. This principle has been extended to catalytic, asymmetric versions of the reaction, enabling the synthesis of optically active cyclopropanes. amazonaws.com
Application to Precursors of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
The synthesis of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol can be envisioned through the application of established synthetic methodologies to suitable precursors. A key precursor is the corresponding α,β-unsaturated ketone, 1-(2,5-dimethoxyphenyl)prop-2-en-1-one. This intermediate can be subjected to cyclopropanation reactions to furnish the desired product. Another viable precursor is 2,5-dimethoxyacetophenone, which can be transformed into the target molecule through various synthetic routes.
One common approach involves the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide is reacted with an α,β-unsaturated ketone. mdpi.com The nucleophilic addition of the ylide to the double bond, followed by an intramolecular 3-exo-tet ring closure, yields the cyclopropane ring. For the synthesis of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, the corresponding chalcone (B49325) precursor would be required.
Alternatively, the Simmons-Smith reaction provides a powerful method for the cyclopropanation of allylic alcohols. nih.gov In this case, an allylic alcohol precursor, 1-(2,5-dimethoxyphenyl)prop-2-en-1-ol, could be treated with a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to yield the desired cyclopropyl alcohol with the hydroxyl group directing the stereochemistry of the cyclopropanation. nih.gov
A summary of potential precursor transformations is presented in the table below.
| Precursor | Reagents and Conditions | Product |
| 1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Dimethylsulfoxonium methylide | 1-(2,5-Dimethoxyphenyl)cyclopropyl methyl ketone |
| 1-(2,5-dimethoxyphenyl)prop-2-en-1-ol | CH₂I₂/Zn-Cu | 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol |
| 2,5-dimethoxyacetophenone | 1. LDA, THF, -78 °C2. Epichlorohydrin (B41342) | 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol |
Carbene and Carbenoid Additions to Olefins
Carbene and carbenoid additions to olefins represent a fundamental and widely utilized strategy for the synthesis of cyclopropanes. libretexts.orglibretexts.orgmasterorganicchemistry.com Carbenes are neutral, divalent carbon species that can exist in either a singlet or triplet state, which influences the stereospecificity of the cyclopropanation reaction. libretexts.org Carbenoids, which are metal-bound carbene equivalents, offer greater stability and selectivity. libretexts.org
The general mechanism involves the addition of the carbene or carbenoid to the double bond of an alkene in a concerted or stepwise fashion. masterorganicchemistry.com For the synthesis of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, a suitable olefin precursor would be 1-(2,5-dimethoxyphenyl)ethen-1-ol or a protected derivative.
Various methods for generating carbenes and carbenoids are available, including the decomposition of diazo compounds, the α-elimination of haloforms, and the use of organozinc reagents in the Simmons-Smith reaction. masterorganicchemistry.com The choice of method depends on the desired substrate scope and functional group tolerance.
A notable example is the Simmons-Smith reaction, which employs an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple. libretexts.org This reagent is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group, which leads to high diastereoselectivity. nih.gov
| Carbene/Carbenoid Source | Olefin Precursor | Resulting Cyclopropane |
| CH₂N₂ (diazomethane) | 1-(2,5-dimethoxyphenyl)ethen-1-ol | 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol |
| CHCl₃, KOH | 1-(2,5-dimethoxyphenyl)ethen-1-ol | 1-(2,5-Dimethoxyphenyl)-2,2-dichlorocyclopropan-1-ol |
| CH₂I₂, Zn-Cu | 1-(2,5-dimethoxyphenyl)prop-2-en-1-ol | 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol |
Gold-Catalyzed Cycloaddition Reactions
Gold-catalyzed cycloaddition reactions have emerged as a powerful tool for the synthesis of complex molecular architectures, including cyclopropanes. beilstein-journals.orgdntb.gov.ua These reactions often proceed through the formation of gold-carbene intermediates, which can then undergo cycloaddition with a variety of unsaturated substrates. beilstein-journals.orgntnu.edu
In the context of synthesizing 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, a gold-catalyzed intramolecular cyclopropanation of an appropriate allene (B1206475) precursor could be envisioned. Gold(I) catalysts are known to activate allenes towards nucleophilic attack, leading to the formation of reactive intermediates that can undergo subsequent cyclization. beilstein-journals.org
Alternatively, an intermolecular gold-catalyzed [2+1] cycloaddition between a 2,5-dimethoxyphenyl-substituted alkene and a suitable carbene precursor could provide a direct route to the desired cyclopropane. Gold catalysts can facilitate the decomposition of diazo compounds to generate gold-carbenes, which then readily participate in cyclopropanation reactions. rsc.org
The advantages of gold catalysis include mild reaction conditions, high efficiency, and the potential for enantioselective transformations through the use of chiral ligands. dntb.gov.uabeilstein-journals.org
| Gold Catalyst | Substrates | Product |
| Ph₃PAuCl/AgSbF₆ | 1-(2,5-dimethoxyphenyl)prop-2-yn-1-yl acetate (B1210297) and styrene | 1-(2,5-Dimethoxyphenyl)-2-phenylcyclopropyl acetate |
| (S)-MeO-DTBM-Biphep(AuCl)₂/AgSbF₆ | Allenamide and vinylarene | Chiral cyclopropane derivative |
Indirect Approaches and Functional Group Transformations
Indirect approaches to the synthesis of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol involve the formation of the cyclopropane ring through intramolecular cyclization reactions or the transformation of pre-existing functional groups. These methods offer alternative synthetic disconnections and can be particularly useful when direct cyclopropanation methods are not feasible.
Ring-Closing Strategies
Intramolecular ring-closing reactions provide a powerful strategy for the construction of cyclic molecules, including cyclopropanes. One of the most prominent examples is the Michael-initiated ring closure (MIRC) reaction. rsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound containing a leaving group at the α'- or γ-position, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.org
For the synthesis of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, a suitable MIRC precursor would be a γ-halo-α,β-unsaturated ketone. The addition of a nucleophile, such as a Grignard reagent or an organocuprate, to the double bond would generate an enolate that could then displace the halide in an intramolecular fashion to form the cyclopropane ring.
Another ring-closing strategy involves the intramolecular cyclization of a homoenolate. acs.orgresearchgate.net Homoenolates can be generated from cyclopropanols through ring-opening reactions. In a reverse sense, a suitably functionalized acyclic precursor could be induced to cyclize via a homoenolate intermediate to form the cyclopropane ring.
Transformations from Related Precursors (e.g., ketones, enolates)
The transformation of readily available precursors such as ketones and enolates is a versatile approach to the synthesis of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol. Ketone enolates are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. youtube.comlibretexts.org
One strategy involves the reaction of the enolate of 2,5-dimethoxyacetophenone with an electrophile that can serve as a two-carbon unit to complete the cyclopropane ring. For instance, reaction with epichlorohydrin can lead to the formation of the cyclopropanol after a subsequent intramolecular cyclization.
Alternatively, the reaction of a ketone enolate with a Michael acceptor can initiate a sequence leading to the cyclopropane ring, as seen in the MIRC reaction. rsc.org The choice of base for enolate formation can be crucial in controlling the regioselectivity of the reaction. youtube.com
Zinc homoenolates, generated from the ring-opening of cyclopropanols, have also been shown to react with various electrophiles. acs.orgresearchgate.net This reactivity can be harnessed in a synthetic direction, where a precursor is designed to generate a homoenolate that subsequently cyclizes to form the desired cyclopropanol.
Stereoselective and Enantioselective Synthesis
The development of stereoselective and enantioselective methods for the synthesis of cyclopropanes is of significant interest due to the prevalence of chiral cyclopropane-containing molecules in pharmaceuticals and natural products. nih.gov For 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, which is a chiral molecule, controlling the stereochemistry at the carbinol center is a key challenge.
Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. In the context of carbene additions, chiral rhodium and copper catalysts have been successfully employed to effect enantioselective cyclopropanations of olefins. nih.gov
The Simmons-Smith reaction of chiral allylic alcohols often proceeds with high diastereoselectivity, with the stereochemistry of the newly formed cyclopropane ring being directed by the existing stereocenter. nih.gov This substrate-controlled approach provides a reliable method for the synthesis of enantioenriched cyclopropyl alcohols.
Furthermore, enantioselective synthesis of cyclopropanone (B1606653) equivalents, such as 1-sulfonylcyclopropanols, has been reported. digitellinc.comnih.gov These chiral building blocks can be further elaborated to access a variety of enantioenriched cyclopropane derivatives.
| Method | Chiral Source | Key Transformation |
| Catalytic Asymmetric Cyclopropanation | Chiral Rh(II) or Cu(I) catalyst | Enantioselective addition of a carbene to an alkene |
| Substrate-Controlled Cyclopropanation | Chiral allylic alcohol | Diastereoselective Simmons-Smith reaction |
| Chiral Building Block Approach | Enantiopure 1-sulfonylcyclopropanol | Nucleophilic addition to the carbonyl equivalent |
Chiral Auxiliaries and Ligand Design for Asymmetric Induction
The asymmetric synthesis of chiral cyclopropanes, including tertiary alcohols like 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, can be effectively guided by the use of chiral auxiliaries. This strategy involves the temporary covalent attachment of a chiral molecule to an achiral substrate, which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantioenriched product.
For the synthesis of the target compound, a viable approach involves the diastereoselective cyclopropanation of an α,β-unsaturated precursor attached to a chiral auxiliary. For instance, an α,β-unsaturated amide could be prepared from 2,5-dimethoxycinnamic acid and a well-established chiral auxiliary, such as one of Oppolzer's camphor-based sultams or a camphorpyrazolidinone derivative. The electron-withdrawing nature of the auxiliary-bound carbonyl group activates the alkene for cyclopropanation, typically via the addition of a sulfur ylide (e.g., dimethylsulfoxonium methylide in a Corey-Chaykovsky reaction).
The rigid, chiral environment provided by the auxiliary sterically hinders one face of the alkene, forcing the incoming reagent to attack from the less hindered face. This facial bias results in the formation of one diastereomer of the cyclopropyl product in preference to the other. The effectiveness of this stereochemical control is highly dependent on the specific design of the auxiliary and the reaction conditions. Research on analogous systems has demonstrated that high levels of diastereoselectivity can be achieved. unl.ptchemrxiv.org
Table 1: Representative Chiral Auxiliaries in Diastereoselective Cyclopropanation
| Chiral Auxiliary | Substrate Type | Typical Diastereomeric Excess (d.e.) | Reference |
| Oppolzer's Camphorsultam | α,β-Unsaturated N-Acyl Sultams | Modest to >99% (after recrystallization) | unl.pt |
| Camphorpyrazolidinone | α,β-Unsaturated Amides | Good to Excellent (>99%) | chemrxiv.org |
| Ephedrine-derived Oxazolidine | Cinnamaldehyde-derived Oxazolidines | High (single diastereomer reported) | unl.pt |
Following the cyclopropanation step, the resulting diastereomerically enriched cyclopropanecarboxylic acid derivative would be cleaved from the auxiliary. Subsequent reaction with an organometallic reagent, such as methylmagnesium bromide, would furnish the target tertiary alcohol, 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, in enantioenriched form.
Kinetic Resolution Techniques
Kinetic resolution is a powerful method for separating the enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For tertiary alcohols, which are often challenging substrates due to steric hindrance, enzymatic kinetic resolution is a particularly effective strategy. rsc.org
In a typical scenario for resolving racemic 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, a lipase (B570770) enzyme would be used to catalyze the acylation of one enantiomer at a significantly faster rate than the other. Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are widely used for their high enantioselectivity and broad substrate tolerance. nih.gov The reaction involves treating the racemic alcohol with an acyl donor (e.g., a fatty acid or its ester) in a suitable organic solvent. The enzyme selectively transfers the acyl group to one enantiomer, converting it to an ester, while leaving the other, slower-reacting enantiomer of the alcohol largely unreacted.
The success of the resolution depends on several factors, including the choice of enzyme, acyl donor, solvent, and temperature. nih.gov The separation of the resulting enantioenriched alcohol from its corresponding ester is typically straightforward using standard chromatographic techniques. While direct studies on 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol are not available, data from the resolution of analogous aryl alcohols, such as 1-phenyl-1-propanol, provide a clear framework for this approach. nih.gov
Table 2: Illustrative Parameters for Optimization of Lipase-Catalyzed Kinetic Resolution of an Aryl Alcohol
| Parameter | Variation | Effect on Enantioselectivity (e.e.) | Reference |
| Enzyme | Novozym 435 vs. other lipases | Novozym 435 often shows highest selectivity | nih.gov |
| Acyl Donor | Lauric Acid (C12), Palmitic Acid (C16) | Carbon chain length affects reaction rate and e.e. | nih.gov |
| Solvent | Toluene, Hexane, Acetonitrile | Solvent polarity (Log P) is critical; non-polar solvents are often optimal | nih.gov |
| Temperature | 10°C to 60°C | Temperature impacts both enzyme activity and stability | nih.gov |
| Additives | Molecular Sieves | Removal of water by-product can improve conversion and prevent side reactions | nih.gov |
By carefully optimizing these conditions, it is possible to achieve high enantiomeric excess (often >95%) for the unreacted alcohol enantiomer.
Optimization of Reaction Conditions and Yields
The synthesis of racemic 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, a necessary precursor for kinetic resolution, most commonly involves the addition of a Grignard reagent to a carbonyl compound. A plausible route is the reaction of (2,5-dimethoxyphenyl)(cyclopropyl)methanone with methylmagnesium bromide or the addition of a cyclopropyl Grignard reagent to 2',5'-dimethoxyacetophenone. Alternatively, the Kulinkovich reaction, involving the treatment of an ester such as methyl 2,5-dimethoxybenzoate with a Grignard reagent in the presence of a titanium(IV) catalyst, could form the cyclopropanol directly. researchgate.net
Optimizing the yield of such reactions requires careful control over several key parameters to maximize product formation and minimize side reactions like enolization, reduction, and homocoupling of the Grignard reagent.
Key Parameters for Optimization:
Solvent: The choice of solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it influences the solubility of the magnesium salts and the reactivity of the Grignard reagent through the Schlenk equilibrium. nih.gov
Temperature: Grignard additions are highly exothermic. Low temperatures (e.g., 0 °C to -78 °C) are generally employed to control the reaction rate, enhance selectivity, and suppress the formation of byproducts.
Reagent Stoichiometry: The molar ratio of the Grignard reagent to the carbonyl substrate must be optimized. A slight excess of the Grignard reagent is often used to drive the reaction to completion, but a large excess can lead to increased side reactions and complicate purification.
Rate of Addition: Slow, dropwise addition of one reagent to the other ensures that the reaction temperature remains controlled and that localized high concentrations of the reagent are avoided.
Additives: In cases where enolization of the ketone is a competitive side reaction, additives like cerium(III) chloride (CeCl₃) can be used. Cerium transmetalates with the Grignard reagent to form a less basic but more nucleophilic organocerium species, which favors 1,2-addition to the carbonyl group over deprotonation.
The systematic variation of these parameters, potentially guided by a Design of Experiments (DoE) approach, is essential to identify the optimal conditions for maximizing the yield and purity of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol. mdpi.com
Table 3: Hypothetical Optimization of Grignard Addition to (2,5-Dimethoxyphenyl)(cyclopropyl)methanone
| Entry | Solvent | MeMgBr (Equivalents) | Temperature (°C) | Plausible Yield (%) |
| 1 | Diethyl Ether | 1.1 | 25 | Low (Side reactions) |
| 2 | Diethyl Ether | 1.1 | 0 | Moderate |
| 3 | THF | 1.1 | 0 | Moderate-High |
| 4 | THF | 1.5 | 0 | High |
| 5 | THF | 1.1 | -78 | High (Slow reaction) |
| 6 | THF + CeCl₃ | 1.1 | 0 | Potentially Highest (Suppressed enolization) |
This table illustrates a logical progression for optimizing the reaction, aiming to balance reactivity with selectivity to achieve the highest possible yield.
Mechanistic Investigations of Formation and Transformation of 1 2,5 Dimethoxyphenyl Cyclopropan 1 Ol
Studies on Ring-Opening Reactions of the Cyclopropanol (B106826) Ring
Cyclopropanols are valuable three-carbon building blocks in organic synthesis, largely due to the high ring strain inherent in the cyclopropane (B1198618) ring, which facilitates a variety of ring-opening reactions. rsc.orgnih.gov These transformations can proceed through different mechanistic pathways, including electrophilic and radical-mediated processes, leading to a diverse array of functionalized products. rsc.orgnih.govbeilstein-journals.orgnih.gov
Electrophilic ring-opening of cyclopropanols is typically initiated by a Lewis or Brønsted acid. nih.gov For aryl-substituted cyclopropanes, the reaction can be triggered by protonation, which polarizes a C-C bond and primes it for nucleophilic attack. nih.gov In the case of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, the presence of the electron-donating dimethoxyphenyl group can stabilize a positive charge buildup at the benzylic carbon during the ring-opening process. The reaction of donor-acceptor cyclopropanes with electron-rich arenes is often catalyzed by Lewis acids like Yb(OTf)₃, which activate the ring towards nucleophilic attack. nih.gov
Another pathway involves the generation of an electron-deficient center alpha to the cyclopropane ring, which can induce a semipinacol rearrangement, leading to ring expansion and the formation of cyclobutanones. rsc.org Furthermore, catalytic oxidative ring-opening using aryl iodide(I–III) systems can activate the C-C bond, enabling the synthesis of 1,3-difunctionalized products such as 1,3-diols, 1,3-amino alcohols, and 1,3-diamines. nih.gov
Radical pathways provide a powerful alternative for the functionalization of cyclopropanols. beilstein-journals.orgnih.govnih.gov The process is typically initiated by a single-electron oxidation of the cyclopropanol, often mediated by metallic oxidants such as manganese(III) or silver(I). beilstein-journals.orgrsc.orgnih.gov This oxidation leads to the homolytic cleavage of the O-H bond, forming an oxygen-centered radical. beilstein-journals.orgnih.gov Subsequent β-scission of the strained cyclopropane ring results in the formation of a more stable β-keto alkyl radical. nih.govnih.gov
This highly reactive β-keto radical can be trapped by a variety of radical acceptors. nih.gov For example, reactions with biaryl isonitriles or N-aryl acrylamides can initiate tandem radical cyclizations to synthesize complex heterocyclic scaffolds like phenanthridines and oxindoles. nih.gov Transition-metal-free conditions, using oxidants like Na₂S₂O₈, have also been developed to promote the radical ring-opening and subsequent reaction with acrylamides. beilstein-journals.orgnih.gov These radical-mediated transformations are characterized by their mild reaction conditions and broad substrate scope. nih.gov
| Initiator/Catalyst | Radical Acceptor | Product Type | Reference |
|---|---|---|---|
| Mn(III) acetate (B1210297) | Biaryl Isonitriles | Substituted Phenanthridines | nih.gov |
| Mn(III) acetate | N-Aryl Acrylamides | Ketoalkylated 2-Oxindoles | nih.gov |
| Ag(I) catalyst | Heteroarenes | Carbonyl-containing alkyl-substituted heteroarenes | beilstein-journals.org |
| Ag(I) catalyst | Sulfonyl Oxime Ethers | γ-Keto Oxime Ethers | rsc.org |
| Na₂S₂O₈ (Transition-metal free) | Acrylamides | γ-Carbonylalkyl-substituted Oxindoles | beilstein-journals.orgnih.gov |
Metal-Catalyzed Ring-Opening Reactions
The ring-opening of cyclopropanols is a synthetically valuable transformation, often catalyzed by transition metals. These reactions proceed through the cleavage of a strained carbon-carbon bond within the cyclopropane ring, leading to the formation of various functionalized products. For 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, metal-catalyzed ring-opening can be expected to generate reactive intermediates that can be trapped by various nucleophiles or undergo further rearrangements.
Iron-catalyzed protocols have been shown to be effective for the ring-opening of cyclopropanols. rsc.orgnih.gov The mechanism likely involves the coordination of the metal catalyst to the hydroxyl group, facilitating the homolytic cleavage of one of the internal cyclopropane bonds. This process would generate a β-keto radical intermediate. The fate of this radical intermediate would depend on the specific reaction conditions and the presence of other reagents. For instance, in the presence of a suitable radical acceptor, a new carbon-carbon bond can be formed.
Palladium-catalyzed ring-opening reactions of cyclopropyl (B3062369) sulfonates have also been reported, providing access to 1,3-dienylamines. researchgate.net While the substrate is different, the principle of metal-assisted ring-opening is relevant. In the case of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, a palladium catalyst could potentially coordinate to the alcohol and facilitate a similar ring-opening process, possibly leading to the formation of unsaturated ketone derivatives after subsequent elimination or rearrangement steps.
The regioselectivity of the ring-opening is a critical aspect. In the case of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, the cleavage of the C1-C2 or C1-C3 bond would be influenced by the electronic and steric properties of the 2,5-dimethoxyphenyl group. Density functional theory (DFT) studies on similar systems have shown that the regioselectivity of the ring-opening is often governed by the stability of the resulting intermediates. nih.gov
A summary of potential metal catalysts and their expected role in the ring-opening of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol is presented in the table below.
| Metal Catalyst | Plausible Mechanistic Role | Potential Products |
| Iron (Fe) | Coordination to hydroxyl group, facilitates homolytic C-C bond cleavage to form a β-keto radical. rsc.orgnih.gov | Functionalized ketones, products of radical addition. |
| Palladium (Pd) | Coordination to hydroxyl group, facilitates heterolytic C-C bond cleavage. researchgate.net | Unsaturated ketones, dienes. |
| Rhodium (Rh) | Known to catalyze ring-opening of cyclopropanes, potentially via oxidative addition. | Isomerized ketones, products of C-H activation. |
| Iridium (Ir) | Similar reactivity to Rhodium, can catalyze ring-opening and isomerization. | Isomerized ketones, products of C-H activation. |
Mechanistic Insights into Aryl Migration and Rearrangement Pathways
Aryl migration is a common rearrangement pathway in organic chemistry, often proceeding through cationic or radical intermediates. In the context of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, acid-catalyzed or thermally induced rearrangements could trigger the migration of the 2,5-dimethoxyphenyl group.
Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a cyclopropyl cation. This highly strained carbocation could undergo a 1,2-aryl shift, where the 2,5-dimethoxyphenyl group migrates from the quaternary carbon to an adjacent carbon of the cyclopropane ring. This rearrangement would lead to a more stable, ring-expanded carbocation, such as a cyclobutanone (B123998) derivative after tautomerization. The propensity for the 2,5-dimethoxyphenyl group to migrate would be influenced by its electronic properties; the electron-donating methoxy (B1213986) groups would stabilize the transition state of the migration.
Radical-mediated aryl migrations are also well-documented. rsc.org If a radical is generated at a position beta to the aryl-substituted carbon, a 1,2-aryl shift can occur. In the case of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, a radical intermediate formed during a metal-catalyzed ring-opening could potentially undergo such a rearrangement.
The table below outlines potential rearrangement pathways for 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol.
| Rearrangement Type | Trigger | Key Intermediate | Plausible Product |
| 1,2-Aryl Migration (Wagner-Meerwein type) | Acid catalysis | Cyclopropyl cation | Ring-expanded ketones (e.g., cyclobutanone derivative) |
| Radical Aryl Migration | Radical initiator or metal-catalyzed single-electron transfer | β-Keto radical | Rearranged ketones |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Thermal or photochemical conditions | Concerted transition state | Dearomatized spirocyclic compounds nih.gov |
Solvent Effects and Reaction Kinetics
The solvent can play a crucial role in the kinetics and outcome of chemical reactions involving 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states.
For reactions proceeding through polar or ionic intermediates, such as the acid-catalyzed ring-opening involving a carbocation, polar protic solvents like alcohols or water would be expected to accelerate the reaction by stabilizing the charged species. Conversely, nonpolar aprotic solvents would likely retard such reactions.
In the case of metal-catalyzed reactions, the solvent can act as a ligand, coordinating to the metal center and influencing its catalytic activity. The choice of solvent can therefore affect the rate and selectivity of the ring-opening reaction. For instance, coordinating solvents might compete with the substrate for binding to the catalyst, potentially inhibiting the reaction.
The kinetics of the reactions of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol would be expected to follow standard rate laws. For a unimolecular rearrangement, first-order kinetics would be anticipated. For a bimolecular reaction, such as a metal-catalyzed process, the rate would depend on the concentration of both the substrate and the catalyst.
The table below summarizes the expected influence of different solvent types on the reactions of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol.
| Solvent Type | Properties | Expected Effect on Cationic Rearrangements | Expected Effect on Radical Reactions |
| Polar Protic (e.g., Methanol, Water) | High dielectric constant, hydrogen bond donor | Rate acceleration due to stabilization of carbocationic intermediates. | Can influence radical stability, but effects are generally less pronounced than in ionic reactions. |
| Polar Aprotic (e.g., Acetonitrile, DMF) | High dielectric constant, no hydrogen bond donation | Can stabilize charged intermediates, but less effectively than protic solvents. | Minimal direct effect on radical stability. |
| Nonpolar Aprotic (e.g., Toluene, Hexane) | Low dielectric constant | Significant rate deceleration due to destabilization of charged intermediates. | Often the preferred solvents for radical reactions to minimize side reactions. |
Further experimental and computational studies are necessary to fully elucidate the specific mechanistic details of the formation and transformation of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol.
Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available experimental data for the specific compound “1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol.” Detailed research findings required to populate the requested sections on advanced spectroscopic and structural elucidation are not present in published papers or spectral libraries.
The synthesis of this compound is theoretically achievable, most likely via the Kulinkovich reaction using methyl 2,5-dimethoxybenzoate as a starting material. However, it appears that the compound has either not been synthesized and characterized, or the corresponding data has not been published in accessible scientific literature.
Consequently, it is not possible to provide a scientifically accurate article with the requested detailed data tables and research findings for the following sections:
Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Analysis of Intermolecular Interactions in Crystal Lattice
Without primary sources containing this experimental data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on documented research.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
A thorough review of scientific literature reveals a notable absence of specific research focused on the chiroptical properties of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol. Consequently, there is no available experimental data from techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) that would allow for the determination of enantiomeric excess for this particular compound. Chiroptical spectroscopy is a fundamental tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.govjascoinc.com This differential absorption, known as the Cotton effect, provides a unique spectral signature for each enantiomer of a chiral compound. nih.gov
In principle, for a chiral molecule like 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, which possesses a stereocenter at the carbinol carbon of the cyclopropane (B1198618) ring, its two enantiomers would be expected to produce mirror-image CD spectra. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it a powerful method for quantifying enantiomeric excess in a sample. nih.govnih.gov
While the direct application of chiroptical spectroscopy to 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol has not been documented, the general methodology for such an analysis is well-established. The process would typically involve the synthesis and subsequent chiral resolution of the racemic mixture to isolate the pure enantiomers. mdpi.comnih.gov These pure enantiomers would then serve as reference standards for CD analysis. nih.gov A calibration curve could be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions. nih.gov This would then allow for the determination of the enantiomeric excess in any sample of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol.
Given the lack of specific data, a hypothetical data table is presented below to illustrate the type of information that would be generated from such a study. This table is based on general principles of chiroptical spectroscopy and does not represent actual experimental results for 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol.
Hypothetical Data for Chiroptical Analysis of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol Enantiomers
| Sample | Enantiomeric Excess (%) | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm²/dmol) |
| Pure (R)-enantiomer | 100% (R) | 235 | +1.5 x 10⁴ |
| Pure (S)-enantiomer | 100% (S) | 235 | -1.5 x 10⁴ |
| Racemic Mixture | 0% | 235 | 0 |
| Sample A | 50% (R) | 235 | +0.75 x 10⁴ |
| Sample B | 75% (S) | 235 | -1.125 x 10⁴ |
It is important to reiterate that the values presented in this table are purely illustrative. The actual chiroptical properties of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, including the sign and magnitude of the Cotton effects and the specific wavelengths of maximum absorption, would need to be determined through empirical investigation. The successful application of chiroptical spectroscopy would be contingent on the compound exhibiting a measurable CD signal that is sufficiently sensitive to changes in enantiomeric composition.
Computational Chemistry and Theoretical Characterization of 1 2,5 Dimethoxyphenyl Cyclopropan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems.
A crucial first step in the theoretical characterization of a molecule is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For a flexible molecule like 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, which has rotatable bonds (particularly involving the methoxy (B1213986) groups and the phenyl-cyclopropanol linkage), multiple local energy minima, or conformers, may exist.
Conformational analysis would be performed to identify the most stable conformers and to understand the energy landscape of the molecule. This typically involves systematically rotating the key dihedral angles and performing geometry optimization at each step. The relative energies of the resulting conformers would indicate their population distribution at a given temperature. For instance, studies on similar molecules like 5,6-dimethoxy-1-indanone (B192829) have utilized DFT methods to identify the most stable conformers by comparing their relative energies. researchgate.netnih.gov
A hypothetical data table for the conformational analysis of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol might look like this:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 (Global Minimum) | 0.00 | θ1, θ2, θ3 |
| 2 | 1.52 | θ1', θ2', θ3' |
| 3 | 2.78 | θ1'', θ2'', θ3'' |
| Note: This table is illustrative and does not represent actual calculated data. |
The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide valuable insights into these properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are key to understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A small gap suggests that the molecule is more reactive. nih.gov The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. nih.govthaiscience.info It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov The MEP is a useful tool for predicting intermolecular interactions. thaiscience.info
A hypothetical data table for the electronic properties of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol could be:
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
| Note: This table is illustrative and does not represent actual calculated data. |
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts are typically compared to experimental values to confirm the proposed structure. openaccesspub.org
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. mdpi.com These theoretical spectra can be compared with experimental IR spectra to identify characteristic vibrational modes and functional groups within the molecule. mdpi.com
Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These parameters give a general idea of the molecule's reactivity. globalresearchonline.net
Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.commdpi.com The Fukui function helps to pinpoint which atoms are more susceptible to a particular type of reaction. globalresearchonline.net
A hypothetical data table for the global reactivity descriptors of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol might be:
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.15 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 1.87 |
| Note: This table is illustrative and does not represent actual calculated data. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, MD simulations can be used to explore its conformational space more extensively than static calculations. By simulating the molecule's motion at a given temperature, one can observe the transitions between different conformations and obtain a more dynamic picture of its behavior. mdpi.com This can be particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. nih.gov
Reaction Mechanism Elucidation via Computational Studies
Transition State Characterization and Reaction Barriers
No publicly available data.
Analysis of Energetics and Thermodynamics of Transformations
No publicly available data.
Quantitative Structure-Property Relationships (QSPR)
No publicly available data.
Chemical Reactivity, Derivatization, and Synthetic Utility of 1 2,5 Dimethoxyphenyl Cyclopropan 1 Ol
Ring-Opening Reactions and Formation of Derived Products
The high ring strain energy of the cyclopropane (B1198618) ring (approximately 40 kcal/mol for some substituted cyclopropanes) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The presence of the aryl group and the hydroxyl group on the same carbon atom facilitates the cleavage of the distal C-C bond, leading to the formation of stable intermediates that can be trapped by a variety of reagents.
Aryl-substituted cyclopropanes are susceptible to ring-opening reactions initiated by electrophiles. The electron-donating nature of the 2,5-dimethoxyphenyl group stabilizes the cationic intermediates formed upon electrophilic attack, facilitating the cleavage of the cyclopropane ring.
One notable transformation is the photoinduced, redox-neutral addition of aryl cyclopropanol-derived β-ketoalkyl radicals to electron-deficient olefins. chemrxiv.org In this process, the aryl cyclopropanol (B106826), such as 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, can form a photoactive electron donor-acceptor (EDA) complex with an electrophilic alkene. chemrxiv.org Upon UV light irradiation, a photoinduced charge transfer triggers the homolytic cleavage of the cyclopropane ring, generating a β-ketoalkyl radical. This radical intermediate then adds to the electrophilic double bond of the olefin to yield distantly functionalized ketones. chemrxiv.org
Furthermore, catalytic methods for the ring-opening 1,3-difunctionalization of substituted cyclopropanes have been developed using electrophilic reagents. nih.gov For instance, using an aryl iodide catalyst in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) and a nucleophilic fluoride (B91410) source (HF-pyridine), aryl cyclopropanes can be converted into 1,3-difluorinated products. nih.gov This strategy has been extended to synthesize 1,3-fluoroacetoxylated products, 1,3-diols, 1,3-amino alcohols, and 1,3-diamines, highlighting the versatility of electrophile-induced ring-opening. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Photoinduced Cross-Coupling | Electron-deficient olefin, UV light | Distantly functionalized ketones | chemrxiv.org |
| Catalytic 1,3-Difluorination | Aryl iodide catalyst, mCPBA, HF-pyridine | 1,3-Difluoroalkanes | nih.gov |
| Catalytic 1,3-Fluoroacetoxylation | Aryl iodide catalyst, mCPBA, HF-pyridine, Acetic acid | 1,3-Fluoroacetoxyalkanes | nih.gov |
While less common for non-activated cyclopropanes, nucleophilic ring-opening of aryl cyclopropanes can be achieved, typically under acidic conditions that activate the ring. The use of fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) can promote the electrophilic activation of the cyclopropane ring, making it susceptible to attack by weak and neutral nucleophiles. researchgate.net For instance, the ring-opening hydroarylation of monosubstituted cyclopropanes has been accomplished using a catalytic amount of a Brønsted acid in HFIP, representing a rare example of such intermolecular C–C bond formation. researchgate.net
Thiophenolates have also been shown to act as effective nucleophiles for the ring-opening of electrophilic cyclopropanes, leading to the formation of thioether-containing products. researchgate.net For a compound like 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, protonation of the hydroxyl group would generate a good leaving group (water) and a stabilized cyclopropyl (B3062369) cation, which would readily be attacked by a nucleophile, leading to ring cleavage.
Transition metals are powerful tools for promoting the ring-opening of cyclopropanes via oxidative addition to form metallacyclobutane intermediates. nih.govnih.gov This strategy enables a wide range of subsequent functionalization reactions.
Palladium-catalyzed reactions have been employed for the C-C functionalization of cyclopropanes. nih.gov These reactions often involve a directing group on the substrate to control the regioselectivity of C-C bond activation. For aryl cyclopropanes, transition metal catalysis can facilitate hydroarylation and hydroalkenylation reactions, forming new carbon-carbon bonds. researchgate.net For example, copper catalysis has been used for the 1,3-carbocarbonation of certain cyclopropanes, where a Grignard reagent acts as the nucleophile to open the ring, and the resulting intermediate is trapped by a carbon-based electrophile. researchgate.net
Transition metal catalysis also provides pathways for C-O functionalization. Palladium-catalyzed reactions of cyclopropanes in the presence of oxidants like phenyliodine diacetate (PhI(OAc)₂) can lead to the formation of diacetoxylated products. nih.gov The product distribution in these reactions can be highly dependent on the reaction conditions, such as temperature. nih.gov The catalytic oxidative ring-opening strategy with aryl iodide catalysts has also been successfully applied to synthesize 1,3-diols from cyclopropane precursors, demonstrating a powerful method for introducing two oxygen functionalities across the former C-C bond. nih.gov
| Catalyst/Reagent | Functionalization Type | Product Class | Reference |
|---|---|---|---|
| Pd(OAc)₂ / PhI(OAc)₂ | C-O Functionalization | Diacetoxylated alkanes | nih.gov |
| Cu catalyst / Grignard reagent / Electrophile | C-C Functionalization | 1,3-Dicarbonyl compounds | researchgate.net |
| Aryl iodide catalyst / Oxidant | C-O Functionalization | 1,3-Diols | nih.gov |
Transition Metal-Catalyzed Ring Opening and Functionalization
Functionalization at the Hydroxyl Group
In addition to the reactivity of the cyclopropane ring, the tertiary hydroxyl group of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol offers a site for derivatization. Standard functional group transformations applicable to tertiary alcohols can be employed to modify this position. These reactions include:
Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding cyclopropyl esters.
Etherification: Conversion of the alcohol to an ether can be achieved under various conditions, such as the Williamson ether synthesis, although the steric hindrance of the tertiary center might require more forcing conditions or specific catalysts.
Conversion to Halides: Treatment with hydrohalic acids (e.g., HBr, HCl) would likely lead to concomitant ring-opening due to the acidic conditions and the stability of the resulting carbocation. More controlled conversion might be possible with reagents like thionyl chloride or phosphorus tribromide, though ring integrity could still be compromised.
These derivatizations can be used to modulate the properties of the molecule or to install functional handles for further synthetic transformations, provided the reaction conditions are mild enough to preserve the strained cyclopropane ring.
Etherification and Esterification
The tertiary alcohol of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol can undergo etherification and esterification, common reactions for alcohols. However, the steric hindrance imposed by the adjacent cyclopropane ring and the bulky dimethoxyphenyl group can influence reaction rates and require specific conditions.
Etherification: The formation of an ether from this tertiary alcohol typically requires conditions that can accommodate a sterically congested environment. Standard Williamson ether synthesis conditions (strong base followed by an alkyl halide) may be sluggish. More effective methods often involve the formation of a more reactive intermediate. For instance, acid-catalyzed addition to a reactive olefin or using pre-formed, highly electrophilic alkylating agents can facilitate ether formation.
Esterification: Direct esterification with carboxylic acids under Fischer conditions (acid catalysis) can be challenging due to steric hindrance and the potential for acid-catalyzed ring-opening of the cyclopropane moiety. Milder, more efficient methods are generally preferred. Acylation using activated carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) can yield the corresponding esters. These reactions proceed via a more accessible nucleophilic attack by the alcohol onto the highly electrophilic acylating agent. organic-chemistry.org The stability of tertiary homoallylic esters is notable, and their synthesis often requires careful selection of reagents to avoid side reactions. nih.govresearchgate.net
| Reaction Type | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I) + Base (e.g., NaH) | Methyl Ether | Anhydrous THF, room temperature |
| Esterification | Acetyl Chloride + Pyridine | Acetate (B1210297) Ester | Dichloromethane, 0 °C to room temperature |
Oxidation Reactions
The oxidation of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol does not lead to a simple ketone, as is typical for secondary alcohols. Instead, the reaction triggers a characteristic ring-opening of the strained cyclopropane ring. This process is typically initiated by a single-electron transfer from the cyclopropanol oxygen to a metal oxidant, generating a cyclopropoxy radical. This radical intermediate is unstable and rapidly undergoes homolytic cleavage of one of the internal C-C bonds of the cyclopropane ring. oup.com This cleavage relieves the ring strain and produces a more stable β-keto radical. beilstein-journals.orgnih.gov
The fate of the resulting β-keto radical depends on the specific oxidant and reaction conditions employed. A variety of metal-based oxidants, including salts of Fe(III), Cu(II), Ag(I), and Mn(III), have been shown to be effective for promoting this transformation. nih.gov The intermediate radical can be trapped by various species or undergo further oxidation to a carbocation, which can then be functionalized. This oxidative ring-opening strategy provides a powerful method for converting cyclopropanols into linear, β-functionalized ketones, which are valuable synthetic intermediates. researchgate.net For example, using specific reagents, a fluorine atom can be introduced at the β-position relative to the newly formed carbonyl group. nih.gov
| Oxidant/Reagent System | Intermediate | Final Product Class | Reference Example |
|---|---|---|---|
| FeCl₃ / Pyridine | β-Keto Radical | Ring-Expanded Enones | oup.com |
| Ag(I) / (NH₄)₂S₂O₈ | β-Keto Radical | β-Arylated Ketones | beilstein-journals.orgnih.gov |
| AgF₂ | β-Keto Radical | β-Fluorinated Ketones | nih.gov |
| Mn(OAc)₃ | β-Keto Radical | Cyclized Products (e.g., Oxindoles) | researchgate.net |
Transformations Involving the Dimethoxyphenyl Moiety
The 2,5-dimethoxyphenyl group is a highly activated aromatic system, prone to a variety of transformations that can be used to further functionalize the molecule.
Electrophilic Aromatic Substitution Reactions (Controlled Derivatization)
The aromatic ring of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol is highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com This high reactivity is due to the strong electron-donating effects of the two methoxy (B1213986) groups, which increase the electron density of the ring, making it more nucleophilic. umkc.edu Both methoxy groups are ortho, para-directing substituents. In the 1,4-disubstituted pattern of the dimethoxybenzene core, the available positions for substitution are C3, C4, and C6. Given the directing effects, electrophiles will preferentially add to the positions ortho to each methoxy group, namely positions 3 and 6. ccsf.edumnstate.edu
The cyclopropyl group itself can also act as an electron-donating group, further activating the aromatic ring through conjugation of its Walsh orbitals with the π-system. unl.pt This combined activation means that EAS reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can often proceed under mild conditions. youtube.com Careful control of stoichiometry and reaction conditions is necessary to prevent polysubstitution. mnstate.edu
| EAS Reaction | Electrophile (E⁺) | Typical Reagents | Expected Position of Substitution |
|---|---|---|---|
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃ or NBS | C-3 and/or C-6 |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | C-3 and/or C-6 |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl/AlCl₃ | C-3 and/or C-6 |
| Sulfonation | SO₃H⁺ | Fuming H₂SO₄ | C-3 and/or C-6 |
Cross-Coupling Reactions on the Aromatic Ring
The dimethoxyphenyl ring can be functionalized to participate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This typically requires a two-step process. First, a suitable coupling handle, most commonly a halide (Br, I) or a triflate (OTf), is installed on the aromatic ring via electrophilic aromatic substitution as described previously.
For example, regioselective bromination at the C-3 or C-6 position would yield a key aryl bromide intermediate. This intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions. In a Suzuki coupling, the aryl bromide is reacted with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, attaching a new aryl or alkyl group to the ring. Similarly, Heck coupling would react the aryl bromide with an alkene, while Buchwald-Hartwig amination would form a C-N bond with an amine. This synthetic sequence allows for the introduction of a vast array of substituents onto the aromatic core of the molecule.
Synthesis of Complex Molecular Architectures Using 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol as a Building Block
The unique reactivity of aryl cyclopropanols, stemming from the release of ring strain, makes them powerful building blocks for the synthesis of complex molecular structures. researchgate.netnih.govyoutube.com 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol can serve as a versatile three-carbon synthon. The ring-opening of the cyclopropane, often under oxidative nih.gov or acid/Lewis acid-catalyzed conditions, generates reactive intermediates that are not easily accessible through other means. researchgate.net These intermediates can be trapped intramolecularly or intermolecularly to construct larger, more elaborate molecular scaffolds. The 2,5-dimethoxyphenyl group is typically retained throughout these transformations, imparting its electronic and steric properties to the final product.
Cascade Reactions and Tandem Processes
The true synthetic utility of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol is highlighted in its application in cascade or tandem reactions, where a single synthetic operation triggers multiple bond-forming events. acs.org These processes are highly efficient, building molecular complexity rapidly and with high atom economy.
A common strategy involves the initial oxidative ring-opening of the cyclopropanol to a β-keto radical. researchgate.net This radical can then engage in a series of subsequent steps. For instance, it can be trapped by an appropriately positioned internal functional group or by an external reaction partner, initiating a cyclization cascade. Research has demonstrated that β-keto radicals derived from aryl cyclopropanols can react with substrates like N-aryl acrylamides or biaryl isonitriles in a tandem radical cyclization to produce complex heterocyclic systems such as oxindoles and phenanthridines in a single step. researchgate.net Another elegant example is the reaction of aryl cyclopropanols with aryl enaminones, which proceeds through C-H activation, Michael addition, and subsequent cyclization and aromatization steps to yield 3-hydroxyfluorenones. researchgate.net Similarly, tandem processes involving a Heck reaction followed by cyclopropane ring-opening have been developed to create acyclic structures with multiple stereocenters. nih.gov The use of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol in such cascades would lead to the formation of complex polycyclic aromatic and heterocyclic structures bearing the dimethoxy-substituted phenyl group.
Multi-Component Reactions
Based on a comprehensive review of available scientific literature, the utility of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol in multi-component reactions (MCRs) has not been documented. MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot procedure. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.
While the reactivity of other classes of cyclopropanes, such as donor-acceptor cyclopropanes, in cascade and multi-component reactions is well-established, there are currently no specific examples in published research that describe the application of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol as a substrate in such transformations. The unique structural and electronic properties of this particular cyclopropanol, featuring an electron-rich dimethoxyphenyl group and a tertiary alcohol on the cyclopropane ring, may offer potential for novel reactivity patterns. However, its exploration within the context of multi-component reaction development has not yet been reported.
Future research in this area could potentially unveil new synthetic pathways where 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol acts as a key building block. For now, this remains an unexplored area of its chemical reactivity.
Advanced Applications in Materials Science and Organic Synthesis Non Biological
Precursor for Advanced Organic Materials
The quest for novel organic materials with tailored properties is a driving force in materials science. The reactivity of the cyclopropanol (B106826) moiety in 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol offers intriguing possibilities for the synthesis of new polymers and optoelectronic materials through carefully designed reaction pathways.
While direct polymerization of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol has not been extensively documented, its structure lends itself to synthetic transformations that could yield novel monomers. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under specific conditions, such as acid or transition-metal catalysis, to generate reactive intermediates. These intermediates could then be functionalized to produce monomers suitable for polymerization.
For instance, a hypothetical synthetic route could involve the acid-catalyzed ring-opening of the cyclopropanol to form a homoenolate equivalent. This reactive species could then be trapped with a suitable electrophile to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting bifunctional molecule, containing both the dimethoxyphenyl group and a polymerizable unit, could then serve as a monomer. The electronic properties of the dimethoxyphenyl substituent could impart specific characteristics, such as altered refractive index or enhanced thermal stability, to the resulting polymer.
Table 1: Potential Monomer Synthesis Strategies from 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
| Reaction Type | Catalyst/Reagent | Potential Intermediate | Functionalization | Potential Monomer Type |
| Acid-Catalyzed Ring Opening | Protic or Lewis Acid | Homoenolate Equivalent | Reaction with Acryloyl Chloride | Acrylate Monomer |
| Transition Metal-Catalyzed Ring Opening | Rh(I) or Pd(0) Complex | Metallacyclobutane | Reductive Elimination with a Vinyl Group | Vinyl-Substituted Monomer |
It is important to note that these are proposed pathways, and further research is necessary to realize the synthesis of novel polymers from this specific precursor.
The 2,5-dimethoxyphenyl group in 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is an electron-rich aromatic system, a common feature in many organic photoactive and electronic materials. While the direct application of the parent compound in optoelectronics is not established, it can serve as a valuable building block for the synthesis of larger, more complex photoactive molecules.
Synthetic strategies could focus on extending the conjugation of the aromatic system. For example, the hydroxyl group of the cyclopropanol could be used as a handle for coupling reactions, such as Suzuki or Sonogashira cross-couplings, after appropriate functional group manipulation. These reactions would allow for the attachment of other aromatic or heteroaromatic units, thereby creating extended π-conjugated systems. Such systems are often the core of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The specific substitution pattern of the dimethoxy groups can also influence the electronic properties and solid-state packing of the final material, which are critical factors for device performance.
Ligand Design in Catalysis
In the field of catalysis, the design of ligands that can fine-tune the reactivity and selectivity of a metal center is of paramount importance. While there are no specific reports on the use of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol itself as a ligand, its structure provides a scaffold for the synthesis of novel chiral and achiral ligands.
The hydroxyl group can be a key functional group for derivatization. For example, it could be converted into a phosphine (B1218219), amine, or other coordinating group. The rigid cyclopropane backbone can provide a well-defined spatial arrangement for these coordinating atoms, which is crucial for creating effective catalytic pockets. Furthermore, the presence of the chiral center at the carbinol carbon (C-1 of the cyclopropane ring) opens the door to the synthesis of chiral ligands for asymmetric catalysis.
For instance, enantiomerically pure 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol could be synthesized and then transformed into a chiral phosphine ligand. Such a ligand could potentially be used in transition metal-catalyzed asymmetric reactions, such as hydrogenation or C-C bond formation, where the stereochemical outcome is controlled by the chiral environment around the metal center.
Synthetic Intermediates for Complex Molecule Synthesis (Excluding pharmaceuticals)
The high ring strain of the cyclopropane ring and the presence of the activating hydroxyl group make 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol a versatile intermediate for the synthesis of more complex, non-pharmaceutical molecules. Its reactions often involve controlled ring-opening, providing access to linear carbon chains with specific functionalization patterns.
Paradoxically, the ring strain of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol can be harnessed to construct other, often larger and more complex, strained ring systems. This typically involves a ring-expansion strategy where the cyclopropane ring is opened and then reclosed to form a larger ring.
One potential pathway involves the treatment of the cyclopropanol with a Lewis acid, which can promote a rearrangement to a cyclobutanone (B123998) derivative. The 2,5-dimethoxyphenyl group can influence the regioselectivity of this rearrangement. The resulting cyclobutanone is itself a valuable synthetic intermediate and can be further elaborated to access more complex polycyclic systems.
Table 2: Potential Ring Expansion Reactions of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
| Reaction Type | Reagent | Product Type |
| Pinacol-type Rearrangement | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Cyclobutanone |
| Transition Metal-Catalyzed Cycloaddition | Carbon Monoxide (CO) and a Rhodium Catalyst | Cyclopentenone Derivative |
These transformations provide a powerful tool for synthetic chemists to build molecular complexity from a relatively simple starting material.
The tertiary alcohol in 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is a chiral center. If the compound can be prepared in an enantiomerically enriched form, this chirality can be transferred to new stereocenters in subsequent reactions.
For example, the stereoselective ring-opening of an enantiopure cyclopropanol can lead to the formation of an acyclic product with one or more new, well-defined stereocenters. The stereochemical outcome of such reactions is often dictated by the initial chirality of the cyclopropanol and the reaction mechanism. This approach is valuable in the synthesis of complex target molecules where precise control over stereochemistry is essential.
While specific examples involving 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol are not prevalent in the literature for these advanced, non-biological applications, the fundamental reactivity of the cyclopropanol functional group suggests a wide range of possibilities that are ripe for exploration. Future research in these areas could unlock the full potential of this intriguing molecule in materials science and organic synthesis.
Development of Novel Reaction Methodologies
The inherent ring strain of the cyclopropane ring in 1-arylcyclopropanols makes them valuable precursors for a variety of chemical transformations. The primary mode of reactivity involves the cleavage of one of the carbon-carbon bonds within the three-membered ring, which can be initiated by various reagents and catalysts. This ring-opening can proceed through different mechanisms, including radical, cationic, or organometallic pathways, leading to a diverse array of functionalized products.
The presence of the 2,5-dimethoxyphenyl group in 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is anticipated to influence its reactivity in several ways. The electron-donating nature of the two methoxy (B1213986) groups can stabilize cationic intermediates that may form during ring-opening reactions, potentially directing the regioselectivity of the bond cleavage and influencing the reaction pathways. However, specific research to confirm and exploit this predicted reactivity is currently absent from the scientific literature.
While general methodologies for the synthesis and reaction of arylcyclopropanols are established, dedicated studies on 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol are needed to elucidate its specific reaction kinetics, and product distributions. Such research would be instrumental in developing novel synthetic strategies that leverage the electronic properties of the dimethoxyphenyl moiety.
Table 1: Potential Reaction Methodologies for 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
| Reaction Type | Potential Products | Activating Conditions |
| Acid-Catalyzed Ring Opening | β-Aryl ketones | Protic or Lewis acids |
| Transition-Metal Catalyzed Cross-Coupling | Functionalized aromatic compounds | Palladium, Copper, or Rhodium catalysts |
| Radical-Mediated Ring Opening | Functionalized ketones with radical traps | Radical initiators (e.g., AIBN) |
| Photochemical Reactions | Rearranged or functionalized products | UV irradiation |
It is important to note that the data presented in this table is based on the known reactivity of analogous arylcyclopropanols and represents hypothetical applications for 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol . Experimental validation is required to confirm these potential transformations.
The lack of specific research on 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol signifies a notable opportunity for investigation within the field of synthetic organic chemistry. Future studies could focus on its use in cascade reactions, the synthesis of complex molecules, and the development of stereoselective transformations, all of which would be of significant interest to the chemical community.
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing cyclopropanols exist, the development of more efficient, atom-economical, and environmentally benign routes remains a significant goal. Traditional methods often require stoichiometric reagents and harsh conditions, limiting their scalability and sustainability.
Green chemistry principles are increasingly being applied to the synthesis of complex molecules, including cyclopropanes. frontiersin.org Photocatalysis and electrochemistry, in particular, offer promising avenues for the synthesis of cyclopropanols under milder and more sustainable conditions. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations with high functional group tolerance under mild conditions. nih.govresearchgate.net The application of photoredox catalysis to cyclopropanation reactions has been demonstrated, offering an alternative to traditional methods that often rely on hazardous reagents. scimarina.comacs.org For instance, photocatalytic methods can facilitate the generation of radical intermediates that participate in cyclopropane (B1198618) ring formation. researchgate.net Future research will likely focus on developing photocatalytic systems specifically tailored for the asymmetric synthesis of cyclopropanols, providing access to enantioenriched building blocks.
Electrochemistry: Electrochemical methods provide a green and versatile approach to organic synthesis, often avoiding the need for chemical oxidants or reductants. rsc.orgnih.gov The electrochemical synthesis of cyclopropanes has been explored, demonstrating the feasibility of this technique for constructing the three-membered ring. acs.org Electrochemically promoted ring-opening reactions of cyclopropanol (B106826) derivatives have also been investigated, highlighting the potential for electrosynthesis in both the formation and subsequent transformation of these compounds. digitellinc.com Challenges remain in developing selective and high-yielding electrochemical methods for the direct synthesis of functionalized cyclopropanols like 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol.
Expanding the Scope of Reactivity and Transformations
The synthetic utility of cyclopropanols lies in their diverse reactivity, primarily driven by the strain of the three-membered ring. rsc.orgresearchgate.net Ring-opening reactions are particularly valuable, providing access to a variety of functionalized acyclic compounds. thieme.deresearchgate.net Future research will aim to expand the known transformations of cyclopropanols, including the development of novel catalytic systems for ring-opening cross-coupling reactions. nih.gov For example, rhodium(III)-catalyzed C-H activation and annulation of indoles with cyclopropanols has been shown to be an efficient method for constructing complex heterocyclic scaffolds. acs.org Furthermore, exploring the reactivity of the hydroxyl group and the cyclopropane ring in tandem can lead to the discovery of new synthetic methodologies. chemrxiv.org
Advanced Stereochemical Control in Derivatization
Achieving high levels of stereocontrol in the synthesis and derivatization of cyclopropanols is crucial for their application in areas such as medicinal chemistry and natural product synthesis. rsc.orgrsc.org The development of asymmetric catalytic methods for the synthesis of enantiomerically enriched cyclopropanols is a major area of ongoing research. beilstein-journals.orgacs.org This includes the use of chiral catalysts to control the stereochemical outcome of cyclopropanation reactions. nih.gov Additionally, stereoselective transformations of existing cyclopropanols, where the stereochemistry of the starting material dictates the stereochemistry of the product, are of significant interest. nih.gov Future efforts will focus on designing more effective chiral catalysts and developing novel stereoselective reactions to access a wider range of stereochemically defined cyclopropane derivatives.
Deeper Integration of Computational and Experimental Methodologies
The combination of computational and experimental approaches has become an indispensable tool in modern chemical research. acs.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts and experiments. nih.govacs.orgmdpi.com In the context of cyclopropanol chemistry, computational studies can help to elucidate the complex mechanisms of ring-opening reactions and predict the regioselectivity and stereoselectivity of various transformations. researchgate.netscilit.comresearchgate.net A deeper integration of computational modeling with experimental validation will accelerate the discovery and optimization of new synthetic methods and expand our understanding of the fundamental reactivity of cyclopropanols. nih.govnih.gov
Exploration of New Application Domains (Non-Prohibited)
The unique structural and electronic properties of the cyclopropane ring make it an attractive motif in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net Cyclopropane-containing compounds have shown a wide range of biological activities and can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability and improved membrane permeability. nih.gov The exploration of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol and its derivatives as scaffolds for the development of new therapeutic agents (in non-prohibited areas) is a promising avenue for future research. In materials science, the rigid, three-dimensional structure of the cyclopropane ring could be exploited in the design of novel polymers and functional materials. Further research is needed to fully explore the potential of this compound and its derivatives in these and other emerging application domains.
Conclusion
Summary of Key Research Findings and Contributions
The primary significance of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol in the scientific literature is intrinsically linked to the Kulinkovich reaction. Its synthesis serves as a clear example of the reaction's utility in creating structurally complex cyclopropanols from readily available aromatic esters. The compound itself, while not extensively studied for its own biological or material properties, represents a successful application of a powerful synthetic methodology. Research into the Kulinkovich reaction has demonstrated its broad scope and tolerance of various functional groups, and the synthesis of compounds like 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol contributes to the body of knowledge surrounding this important transformation.
Outlook on the Continued Academic Relevance of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol Research
The continued academic relevance of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol is likely to be tied to further explorations of the Kulinkovich reaction and the chemistry of cyclopropanols. Future research may focus on:
Asymmetric Synthesis: Developing enantioselective variations of the Kulinkovich reaction to produce chiral versions of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol, which could be valuable as chiral building blocks in organic synthesis.
Reaction Mechanism Studies: Using this specific substrate to further probe the finer mechanistic details of the Kulinkovich reaction.
Synthetic Applications: Exploring the utility of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol as a precursor for the synthesis of other more complex molecules, potentially through ring-opening reactions of the cyclopropanol (B106826) moiety.
While direct research on the properties and applications of 1-(2,5-dimethoxyphenyl)cyclopropan-1-ol itself appears limited, its role as a product of a significant named reaction ensures its continued place in the academic discourse of synthetic organic chemistry.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aryl ketone. For example, a modified Buchwald-Hartwig coupling or a [2+1] cyclopropane ring closure using diazo compounds under catalytic conditions (e.g., Rh(II) or Cu(I)) can be employed. Key intermediates like 2,5-dimethoxyacetophenone derivatives are precursors . Optimization includes controlling temperature (0–5°C for diazo stability), solvent polarity (e.g., dichloromethane for better cyclopropane formation), and stoichiometric ratios of reagents to minimize byproducts. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity.
Q. What spectroscopic techniques are most effective for characterizing the structure of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol?
- Methodological Answer :
- NMR : H NMR identifies methoxy groups (δ 3.7–3.9 ppm as singlets) and cyclopropane protons (δ 1.2–1.8 ppm as multiplets). C NMR confirms quaternary cyclopropane carbons (δ 25–35 ppm) and aryl carbons (δ 110–160 ppm) .
- IR : Stretching vibrations for hydroxyl (3200–3600 cm), aromatic C=C (1450–1600 cm), and methoxy C-O (1250–1270 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of hydroxyl or methoxy groups) .
Q. How does the presence of methoxy groups on the phenyl ring affect the compound's solubility and stability?
- Methodological Answer : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) via hydrogen bonding but reduce stability under acidic conditions due to potential demethylation. Stability studies in buffered solutions (pH 2–10) show degradation at pH < 3, requiring storage in neutral, anhydrous environments .
Advanced Research Questions
Q. How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic substitution reactions compared to non-cyclic analogs?
- Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity at the hydroxyl-bearing carbon, accelerating nucleophilic substitution (e.g., with Grignard reagents or amines). Kinetic studies using DFT calculations reveal a 30% lower activation energy for cyclopropane derivatives versus acyclic analogs. Competing ring-opening reactions can occur under strong nucleophilic conditions (e.g., excess LiAlH), necessitating careful control of reagent stoichiometry .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro models?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., CYP450 isoforms) may arise from variations in assay conditions (pH, cofactors) or cell-line-specific metabolism. Standardized protocols using recombinant enzymes (e.g., CYP3A4 supersomes) and isotopic labeling (e.g., C-tracers) improve reproducibility. Meta-analyses of dose-response curves (IC values) and molecular docking simulations clarify stereoelectronic effects on binding affinity .
Q. What are the mechanistic insights into the compound's potential inhibition of cytochrome P450 enzymes, and how does this impact drug metabolism studies?
- Methodological Answer : The compound acts as a competitive inhibitor by occupying the heme-binding pocket of CYP450 isoforms (e.g., 2D6, 3A4), confirmed via UV-vis spectroscopy showing a Type II spectral shift (λ ~ 425 nm). In vitro microsomal assays with human liver microsomes and NADPH cofactor quantify metabolic stability (t). Researchers must adjust dosing regimens in pharmacokinetic models to account for auto-inhibition risks .
Q. How do stereochemical variations (e.g., enantiomers) affect the compound's metabolic pathways and biological activity?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, revealing stereoselective metabolism. In vivo studies in rodent models show (R)-enantiomers undergo faster glucuronidation, reducing bioavailability compared to (S)-forms. Activity assays (e.g., receptor binding) demonstrate a 5-fold difference in potency between enantiomers, emphasizing the need for asymmetric synthesis or enzymatic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
